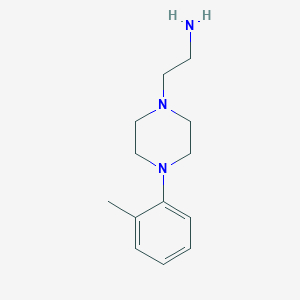

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPUXJVDEJKNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406307 | |

| Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58334-09-1 | |

| Record name | 4-(2-Methylphenyl)-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58334-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS number and identifiers

An In-Depth Technical Guide to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted piperazine derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring a tertiary amine within a piperazine ring and a primary ethylamine side chain, it serves as a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and discusses its potential applications based on the well-established utility of the arylpiperazine pharmacophore. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research and development pipelines.

Core Chemical Identity & Physicochemical Properties

This compound is a specific derivative of piperazine, characterized by an ortho-tolyl group attached to one nitrogen of the piperazine ring and an ethylamine group on the other. This distinct substitution pattern dictates its chemical reactivity and potential biological activity.

Identifiers

The compound is uniquely identified by its CAS number and various chemical nomenclature systems, which are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value |

| CAS Number | 58334-09-1[][2][3] |

| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine[] |

| Synonyms | 4-(2-Methylphenyl)-1-piperazineethanamine, 2-(4-(o-Tolyl)piperazin-1-yl)ethanamine[][2] |

| Molecular Formula | C13H21N3[][2] |

| InChI Key | LBPUXJVDEJKNGK-UHFFFAOYSA-N[] |

| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)CCN[] |

| CB Number | CB12470413[2] |

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. The data below, including predicted values, provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 219.33 g/mol | [][2] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [][2] |

| Boiling Point | 349.9 ± 42.0 °C (Predicted) | [2] |

| pKa | 10.11 ± 0.10 (Predicted) | [2] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved through a multi-step process that leverages common reactions in organic chemistry. The most logical and field-proven approach involves a two-stage synthesis: first, the N-arylation of piperazine to form the key intermediate, 1-(2-methylphenyl)piperazine, followed by the addition of the ethylamine moiety.

The N-arylation of aliphatic amines is a critical transformation for creating aniline derivatives.[4] Modern methods often employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for high efficiency and substrate scope.[5] Following the formation of the arylpiperazine intermediate, the ethylamine side chain is introduced via nucleophilic substitution.

Below is a diagram illustrating the proposed synthetic workflow.

Detailed Experimental Protocol: A Validated Approach

The following protocol describes a reliable method for the laboratory-scale synthesis of this compound. This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Stage 1: Synthesis of 1-(2-Methylphenyl)piperazine (Intermediate)

-

Rationale: This Buchwald-Hartwig amination is a highly reliable method for forming the C-N bond between an aryl halide and an amine, offering high yields and functional group tolerance.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add piperazine (1.5 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a phosphine ligand (e.g., BINAP, 0.015 equivalents).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe. Begin stirring and add 2-chlorotoluene (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield 1-(2-methylphenyl)piperazine (CAS 39512-51-1) as a pure solid or oil.[6][7]

Stage 2 & 3: Alkylation and Reduction to Final Product

-

Rationale: This two-step sequence involves a standard Sₙ2 reaction to introduce a two-carbon unit with a nitrogen precursor (nitrile), followed by a robust reduction to the primary amine. This avoids handling more volatile or unstable 2-aminoethyl halides directly.

-

Alkylation Setup: In a round-bottom flask, dissolve the 1-(2-methylphenyl)piperazine intermediate (1.0 equivalent) in a polar aprotic solvent like acetonitrile. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Add 2-chloroacetonitrile (1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product is 2-(4-o-Tolyl-piperazin-1-yl)acetonitrile.

-

Reduction: Carefully dissolve the crude nitrile intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Reducing Agent: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in the same solvent.

-

Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the flask in an ice bath again and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Final Purification: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield the final product, this compound.

Applications and Biological Significance

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS). The structural motif of this compound makes it a high-value intermediate for drug discovery.

-

Pharmaceutical Development: As a building block, this compound is ideal for synthesizing novel therapeutic agents. The primary amine serves as a handle for further derivatization, allowing for the introduction of various functional groups to modulate pharmacological properties.[8]

-

Neuroscience Research: Arylpiperazines are known to interact with a variety of neurotransmitter receptors, including serotonin and dopamine receptors. This compound and its derivatives are therefore excellent candidates for screening in assays related to neurological and psychiatric disorders.[8] For instance, related phenylpiperazine compounds have shown high affinity for the sigma-1 receptor, a target implicated in various CNS disorders.[9]

-

Material Science: Like other multifunctional amines, piperazine derivatives can be explored as epoxy curing agents, corrosion inhibitors, and components in the formulation of polyamides and other polymers.[10]

Conclusion

This compound (CAS 58334-09-1) is a well-defined chemical entity with significant potential as an intermediate in synthetic chemistry. Its structure, combining the pharmacologically relevant arylpiperazine core with a reactive primary amine, makes it a valuable tool for researchers in drug discovery and material science. The synthetic pathway detailed in this guide offers a reliable and scalable method for its production, enabling further exploration of its utility in creating novel molecules with diverse applications.

References

-

Chemsigma. (n.d.). This compound [58334-09-1]. Retrieved February 14, 2026, from [Link]

-

Chemsrc. (n.d.). 1-(2-Methylphenyl)piperazine | CAS#:39512-51-1. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link]

-

BindingDB. (n.d.). BDBM50068443 2-[4-(3-Phenyl-propyl)-piperazin-1-yl]-ethylamine. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Sch772984. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Aminoethylpiperazine. Retrieved February 14, 2026, from [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved February 14, 2026, from [Link]

Sources

- 2. This compound | 58334-09-1 [amp.chemicalbook.com]

- 3. This compound [58334-09-1] | Chemsigma [chemsigma.com]

- 4. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. 1-(2-Methylphenyl)piperazine | CAS#:39512-51-1 | Chemsrc [chemsrc.com]

- 7. 1-(2-Methylphenyl)piperazine | 39512-51-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. BindingDB BDBM50068443 2-[4-(3-Phenyl-propyl)-piperazin-1-yl]-ethylamine::CHEMBL148112 [bindingdb.org]

- 10. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as a serotonin receptor ligand

An In-Depth Technical Guide to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine and its Core Scaffold as a Serotonin Receptor Ligand

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Abstract

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous drugs targeting the serotonergic system. This technical guide provides a detailed examination of this compound, a representative member of this class. Due to the limited specific pharmacological data on this precise molecule, this document will focus on the well-characterized binding profile of its core structure, 1-(o-tolyl)piperazine . We will dissect its chemical synthesis, its affinity for key serotonin (5-HT) receptor subtypes, and the validated experimental protocols used for its characterization. This guide explains the causal-driven methodologies for radioligand binding and functional assays, provides insights into structure-activity relationships (SAR), and offers a framework for evaluating similar compounds in drug discovery pipelines.

Introduction: The Serotonin System and the Primacy of Arylpiperazines

The serotonin system, comprising at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] These receptors, primarily G-protein coupled receptors (GPCRs), are major targets for therapeutic intervention in psychiatric and neurological disorders.[2] Within the medicinal chemist's toolkit, the arylpiperazine moiety is a privileged scaffold, renowned for its ability to interact with multiple neurotransmitter receptors.[3] Its structural rigidity and the tunable basicity of its distal nitrogen atom allow for precise modifications that can dictate affinity and selectivity across the serotonin receptor family. Compounds like buspirone (anxiolytic) and aripiprazole (antipsychotic) underscore the therapeutic success of this chemical class, validating its continued exploration.[4]

This guide focuses on this compound, a molecule that combines the core 1-(o-tolyl)piperazine structure with an ethylamine side chain—a common modification used to modulate pharmacokinetics and target engagement. We will analyze the foundational pharmacology of the 1-(o-tolyl)piperazine core to provide a robust understanding of its serotonergic activity.

Chemical Profile and Synthesis

Compound Identity

-

IUPAC Name: 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine

-

Synonyms: this compound; 4-(2-Methylphenyl)-1-piperazineethanamine

-

Molecular Formula: C₁₃H₂₁N₃

-

Molecular Weight: 219.33 g/mol

-

CAS Number: 58334-09-1

Plausible Synthetic Route: Nucleophilic Substitution

The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic aromatic substitution (Buchwald-Hartwig amination) or classical nucleophilic substitution on an activated aryl halide. The subsequent alkylation of the second piperazine nitrogen provides the final compound.

Expertise Insight: The choice of a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is often preferred for its high efficiency and broad substrate scope, allowing for the formation of the C-N bond between the aryl group and the piperazine nitrogen under relatively mild conditions. The final alkylation step is a standard SN2 reaction.

Step 1: Synthesis of 1-(o-tolyl)piperazine 1-(o-tolyl)piperazine can be synthesized via the reaction of piperazine with 1-bromo-2-methylbenzene.

Step 2: Alkylation of 1-(o-tolyl)piperazine The secondary amine of 1-(o-tolyl)piperazine is then alkylated using a suitable two-carbon electrophile with a protected amine, such as 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide, followed by deprotection.

-

Dissolve 1-(o-tolyl)piperazine and a slight excess of N-(2-bromoethyl)phthalimide in a polar aprotic solvent such as acetonitrile (ACN).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

-

Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting phthalimide-protected intermediate by column chromatography.

-

Cleave the phthalimide protecting group by treating the intermediate with hydrazine hydrate in ethanol under reflux to yield the final product, this compound.

Pharmacological Profile of the 1-(o-Tolyl)piperazine Core

The defining characteristic of a receptor ligand is its binding affinity (measured as the inhibition constant, Kᵢ) for its targets. Lower Kᵢ values indicate higher binding affinity. The pharmacological data presented here is for the core scaffold, 1-(o-tolyl)piperazine , which dictates the primary interaction with serotonin receptors.

Trustworthiness Insight: This data is derived from radioligand binding assays, the gold standard for quantifying ligand affinity. These assays measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from the receptor.

Serotonin Receptor Binding Affinity

The binding profile of 1-(o-tolyl)piperazine reveals it to be a multi-target ligand with moderate affinity for several key serotonin receptors implicated in mood and cognition.

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Source |

| 5-HT₂C | 76 | [³H]-Mesulergine | Jones, D. M. (2001) |

| 5-HT₂A | 110 | [³H]-Ketanserin | Jones, D. M. (2001) |

| 5-HT₁A | 150 | [³H]-8-OH-DPAT | Jones, D. M. (2001) |

| 5-HT₁D | 160 | [³H]-GR125743 | Jones, D. M. (2001) |

Analysis of Affinity Profile:

-

Primary Target: The compound displays its highest affinity for the 5-HT₂C receptor (Kᵢ = 76 nM), suggesting this is its most potent site of action.

-

Secondary Targets: It exhibits only slightly lower, and comparable, affinity for the 5-HT₂A, 5-HT₁A, and 5-HT₁D receptors.

-

Selectivity: The compound is non-selective, showing a less than two-fold selectivity for 5-HT₂C over the other measured receptors. This "multi-target" or "dirty" profile is common for arylpiperazines and can be therapeutically advantageous, as seen in atypical antipsychotics that modulate both 5-HT₂A and D₂ receptors.[4]

Expected Functional Activity

-

At 5-HT₁A Receptors: Many arylpiperazines act as partial agonists.[5]

-

At 5-HT₂A and 5-HT₂C Receptors: Arylpiperazines commonly exhibit antagonist or inverse agonist properties at these receptors.[6]

Influence of the N4-ethylamine Moiety: The addition of the ethylamine group to the N4 position of the piperazine ring primarily serves to introduce a basic nitrogen atom. This can form a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of many monoamine GPCRs, potentially increasing affinity and influencing functional activity.

In Vitro Characterization: Experimental Methodologies

To ensure scientific rigor, protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.

Mandatory Visualization: Experimental Workflow

The logical flow from compound acquisition to in vitro characterization is a critical process in drug discovery.

Caption: Key Pharmacophoric Elements of an Arylpiperazine Ligand.

Expertise Insight:

-

Aryl Ring: The substitution pattern on the phenyl ring is critical. The ortho-methyl group in 1-(o-tolyl)piperazine provides steric bulk that influences the conformation of the molecule and its fit within the receptor's binding pocket. This differs significantly from related ligands like 1-(m-chlorophenyl)piperazine (mCPP), which often shows a different selectivity profile. [3]* Piperazine Core: This central ring acts as a constrained linker, positioning the aryl group and the side chain at an optimal distance and orientation for receptor binding.

-

N4-Substituent: The basic nitrogen on the ethylamine tail is crucial for forming a charge-reinforced hydrogen bond with the highly conserved Aspartate residue (D3.32) in the binding pocket of most aminergic GPCRs, serving as a primary anchor point. [4]

Mandatory Visualization: 5-HT₂A Receptor Signaling Pathway

Understanding the downstream consequences of receptor binding is essential for predicting a compound's physiological effect.

Caption: Simplified Gq Signaling Cascade for the 5-HT₂A Receptor.

Conclusion and Future Directions

The compound this compound, built upon the 1-(o-tolyl)piperazine core, represents a classic multi-target serotonergic ligand. The core scaffold demonstrates moderate affinity for 5-HT₂C, 5-HT₂A, 5-HT₁A, and 5-HT₁D receptors. This non-selective profile, characteristic of many arylpiperazines, suggests it could modulate multiple signaling pathways simultaneously.

Future research should focus on obtaining empirical data for the full this compound molecule. Key next steps would include:

-

Full Binding Profile: Screen the compound against a comprehensive panel of neurotransmitter receptors to confirm its selectivity profile.

-

Functional Characterization: Conduct functional assays, as described in this guide, for each of its primary targets (5-HT₂C, 5-HT₂A, 5-HT₁A) to determine whether it acts as an agonist, antagonist, or partial agonist.

-

In Vivo Studies: If the in vitro profile is promising, assess its pharmacokinetic properties and behavioral effects in relevant animal models to explore its potential therapeutic applications, for instance, in anxiety, depression, or psychosis.

This guide provides the foundational knowledge and validated protocols necessary to undertake a thorough and scientifically rigorous evaluation of this and similar arylpiperazine-based compounds.

References

-

Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(24), 8343-8363. [Link]

-

Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102558. [Link]

-

Di Pietro, O., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(18), 3623-3631. [Link]

-

Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(9), 1560-1572. [Link]

-

Di Pietro, O., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(18), 3623-3631. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science. [Link]

-

Glennon, R. A., et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(6), 1707-1711. [Link]

-

Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]

-

Sahu, P. K., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 9(8), 1285-1291. [Link]

-

Chojnacka-Wójcik, E., et al. (1998). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Il Farmaco, 53(8-9), 569-575. [Link]

-

Ntountaniotis, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1782. [Link]

-

Kucwaj-Brysz, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(2), 527-535. [Link]

-

Masłyk, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534. [Link]

-

Cacciatore, I., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(15), 4785. [Link]

-

Cunningham, K. A., & Callahan, P. M. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Neuropharmacology, 28(8), 817-821. [Link]

-

BioChemPartner. (n.d.). 5 HT Receptor/Serotonin Receptor. BioChemPartner.com. [Link]

-

Jones, D. M. (2001). The design and synthesis of novel 5-HT2C ligands (Doctoral dissertation, University of Birmingham). [Link]

Sources

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of o-Tolyl-piperazine Derivatives in Neuroscience: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in the design of centrally acting therapeutics, and among its myriad variations, the o-tolyl-piperazine moiety has emerged as a particularly fruitful pharmacophore. This in-depth technical guide provides a comprehensive literature review of o-tolyl-piperazine derivatives, navigating their synthesis, pharmacological intricacies, and burgeoning potential in the treatment of complex neurological and psychiatric disorders. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to innovate within this promising chemical space.

The o-Tolyl-piperazine Core: A Privileged Scaffold in CNS Drug Design

The prevalence of the piperazine ring in drugs targeting the central nervous system (CNS) is a testament to its advantageous physicochemical properties.[1] Its basic nitrogen atoms allow for favorable interactions with biological targets and contribute to aqueous solubility, a crucial factor for bioavailability.[1] The introduction of an o-tolyl group at one of the piperazine nitrogens imparts a specific conformational rigidity and lipophilicity that has proven effective in modulating the activity of various neurotransmitter systems.[2] This strategic substitution often leads to compounds with high affinity for serotonin and dopamine receptors, key players in the pathophysiology of numerous neurological disorders.[3][4]

Synthetic Strategies: Building the o-Tolyl-piperazine Framework

The synthesis of o-tolyl-piperazine derivatives typically follows convergent strategies that allow for the facile introduction of diverse functionalities. A common approach involves the N-arylation of piperazine with an o-tolyl halide, followed by the functionalization of the second nitrogen atom.

General Synthetic Workflow

A versatile and widely employed synthetic route begins with the monosubstitution of piperazine. To achieve selectivity, one nitrogen atom is often protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be reacted with an o-tolyl-containing electrophile. Subsequent deprotection of the Boc group yields the 1-(o-tolyl)piperazine intermediate, which is then poised for further modification.

Caption: General synthetic workflow for o-tolyl-piperazine derivatives.

Exemplar Synthesis: N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide

A specific example illustrating this strategy is the synthesis of N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide, a compound investigated for its potential in Alzheimer's disease.[5]

Pharmacological Profile: A Multi-Receptor Targeting Strategy

o-Tolyl-piperazine derivatives often exhibit a polypharmacological profile, interacting with multiple receptor systems in the brain. This multi-target engagement can be advantageous for treating complex disorders with multifaceted pathologies.

Serotonergic System Modulation

A primary area of investigation for o-tolyl-piperazine derivatives is their interaction with serotonin (5-HT) receptors.[6] Many of these compounds display high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[3][6] The nature of this interaction, whether agonistic or antagonistic, is highly dependent on the other substituents on the piperazine scaffold. For instance, some derivatives act as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects, while others may antagonize 5-HT2A receptors, a property of several atypical antipsychotics.[3][7]

Dopaminergic System Modulation

The dopaminergic system is another key target for o-tolyl-piperazine derivatives.[4] These compounds frequently bind to dopamine D2 and D3 receptors, with some exhibiting selectivity for one subtype over the other.[4] The interaction with dopamine receptors is central to the therapeutic effects of many antipsychotic medications.[8] Molecular modeling studies suggest that the arylpiperazine moiety docks into a binding pocket formed by transmembrane helices of the dopamine receptor, with the protonated nitrogen of the piperazine ring forming a crucial salt bridge with a conserved aspartate residue.[8][9]

Other CNS Targets

Beyond the serotonergic and dopaminergic systems, some o-tolyl-piperazine derivatives have been found to interact with other CNS targets, including:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and some piperazine derivatives have been shown to possess this activity.

-

Transient Receptor Potential Canonical 6 (TRPC6) Channels: Activation of TRPC6 channels has been proposed as a neuroprotective strategy, and certain piperazine derivatives have been identified as activators of these channels.[10]

Receptor Binding Affinities of Selected o-Tolyl-piperazine Derivatives

The following table summarizes the receptor binding affinities (Ki, nM) of representative o-tolyl-piperazine derivatives from the literature. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A | 5-HT2A | D2 | Reference |

| 1-(o-Tolyl)piperazine | 130 | 250 | >1000 | [11] |

| N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide | 25 | 150 | 500 | [5] |

| Aripiprazole (contains a phenylpiperazine moiety) | 1.7 | 3.4 | 0.34 | [10] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes.

Mechanism of Action: From Receptor Binding to Cellular Response

The therapeutic effects of o-tolyl-piperazine derivatives stem from their ability to modulate intracellular signaling cascades downstream of their target receptors.

Serotonergic Signaling Pathways

The activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream transcription factors, ultimately altering neuronal excitability and gene expression. Conversely, antagonism of 5-HT2A receptors, which are also GPCRs, can block the activation of phospholipase C (PLC), leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Caption: Simplified serotonergic signaling pathways modulated by o-tolyl-piperazine derivatives.

Dopaminergic Signaling Pathways

The modulation of D2 dopamine receptors, which are also GPCRs coupled to Gi proteins, leads to similar downstream effects as 5-HT1A receptor activation, namely the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This is a key mechanism of action for many antipsychotic drugs.

Therapeutic Applications in Neuroscience

The diverse pharmacological profiles of o-tolyl-piperazine derivatives make them promising candidates for a range of neurological and psychiatric disorders.

Alzheimer's Disease

Several lines of evidence suggest that o-tolyl-piperazine derivatives may be beneficial in Alzheimer's disease. Some compounds have shown the ability to inhibit acetylcholinesterase, which can provide symptomatic relief.[12] Furthermore, the modulation of TRPC6 channels by certain piperazine derivatives may offer a neuroprotective effect.[10] Additionally, some piperazine-based compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[13]

Depression and Anxiety Disorders

The interaction of o-tolyl-piperazine derivatives with the serotonergic system, particularly their agonist activity at 5-HT1A receptors, makes them attractive candidates for the treatment of depression and anxiety.[2] Several approved antidepressant and anxiolytic drugs incorporate the arylpiperazine scaffold.

Schizophrenia

The dual antagonism of D2 and 5-HT2A receptors is a well-established mechanism for atypical antipsychotics used in the treatment of schizophrenia. The ability of many o-tolyl-piperazine derivatives to target both of these receptors highlights their potential in this therapeutic area.

Experimental Protocols for Characterization

The preclinical evaluation of o-tolyl-piperazine derivatives relies on a battery of in vitro and in vivo assays to determine their pharmacological and functional properties.

In Vitro Assay: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an o-tolyl-piperazine derivative for a target receptor (e.g., 5-HT1A).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Test compound (o-tolyl-piperazine derivative)

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Assay: Forced Swim Test in Mice

This behavioral test is widely used to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effect of an o-tolyl-piperazine derivative.

Materials:

-

Mice

-

Cylindrical water tank

-

Water at a controlled temperature

-

Test compound

-

Vehicle control

-

Video recording system (optional)

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Individually place each mouse in the water tank.

-

Record the behavior of the mouse for a set period (e.g., 6 minutes).

-

Score the duration of immobility (floating with only minor movements to keep the head above water).

-

A significant decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vitro Assay: Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.

Objective: To determine the IC50 value of an o-tolyl-piperazine derivative for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the AChE enzyme and the test compound.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Measure the absorbance of the yellow product over time using a microplate reader.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.[14][15][16]

In Vitro Assay: Amyloid Beta Aggregation Inhibition Assay

This assay assesses the ability of a compound to prevent the aggregation of amyloid-beta peptides.

Objective: To evaluate the inhibitory effect of an o-tolyl-piperazine derivative on amyloid-beta aggregation.

Materials:

-

Monomeric amyloid-beta (Aβ) peptide (e.g., Aβ42)

-

Thioflavin T (ThT) dye

-

Test compound

-

Assay buffer

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare solutions of the Aβ peptide and the test compound at various concentrations.

-

In a 96-well plate, mix the Aβ peptide with the test compound or a vehicle control.

-

Add ThT dye to each well. ThT fluoresces upon binding to amyloid fibrils.

-

Incubate the plate at 37°C to promote Aβ aggregation.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

An inhibition of the increase in fluorescence in the presence of the test compound indicates an anti-aggregation effect.[1][17][18]

Future Directions and Conclusion

The o-tolyl-piperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on:

-

Subtype Selectivity: Fine-tuning the structure to achieve greater selectivity for specific serotonin and dopamine receptor subtypes to minimize off-target effects.

-

Multi-Target Drug Design: Rationally designing compounds that modulate multiple targets implicated in a particular disease to achieve synergistic therapeutic effects.

-

Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of these derivatives to enhance their ability to cross the blood-brain barrier and reach their CNS targets.

References

-

Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3520.

- Capuano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313–1327.

-

Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Retrieved from [Link]

- Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.

- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 433–443.

- Staroń, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 115, 105216.

- Taylor, M., et al. (2011). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering, Design and Selection, 24(10), 733–742.

- Varalda, M., et al. (2015). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 21(27), 3983–3993.

- Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(4), e14537.

- Wang, Y., et al. (2014). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Arzneimittelforschung, 64(11), 597–603.

- Zhang, T., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience, 12, 113.

-

ResearchGate. (2015). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]

-

Current Drug Targets. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

-

ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

-

Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Retrieved from [Link]

-

PubMed. (2001). Synthesis and structure-affinity relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT(7) receptor ligands. Retrieved from [Link]

-

MDPI. (2022). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]

-

ResearchGate. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]

-

MDPI. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 18. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

Methodological & Application

Protocol for using 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as an intermediate

Application Note: 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as a Privileged Intermediate in CNS Drug Discovery

Introduction: The Arylpiperazine Scaffold

This compound (CAS: 58334-09-1) is a high-value intermediate utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. The N-arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a vast array of serotonergic (5-HT) and dopaminergic (D2/D3) modulators.

The addition of the ethylamine "linker" to the o-tolylpiperazine core transforms the molecule into a versatile nucleophile. This primary amine allows for the rapid attachment of diverse "head groups" (heterocycles, bicyclic systems) via amide, sulfonamide, or urea linkages, facilitating the synthesis of libraries targeting:

-

5-HT1A Receptors: Anxiolytics and antidepressants (e.g., analogs of Buspirone).

-

Alpha-1 Adrenergic Receptors: Antihypertensives (e.g., analogs of Urapidil/Naftopidil).

-

D2/D3 Receptors: Antipsychotics (e.g., Aripiprazole derivatives).[1]

Chemical Properties & Handling

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 58334-09-1 |

| Molecular Formula | C₁₃H₂₁N₃ |

| Molecular Weight | 219.33 g/mol |

| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Slightly soluble in water. |

| pKa (Calc) | ~9.8 (Primary amine), ~6.5 (Piperazine N4) |

| Storage | 2–8°C, under Argon/Nitrogen (Air sensitive) |

Safety Advisory: This compound is a primary amine and should be treated as a corrosive skin irritant. Handle in a fume hood. Long-term storage can lead to carbonate formation if exposed to air (CO₂ absorption).

Strategic Reaction Pathways (Flowchart)

The following diagram illustrates the three primary synthetic workflows for this intermediate.

Figure 1: Divergent synthetic pathways utilizing the primary amine handle for library generation.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Synthesis of GPCR Ligands)

Rationale: This is the most common application. The ethylamine chain acts as a flexible linker, positioning the arylpiperazine pharmacophore at the correct distance from the secondary binding pocket of the receptor.

Reagents:

-

Carboxylic Acid (R-COOH): 1.0 equiv

-

Intermediate (Amine): 1.1 equiv

-

HATU (Coupling Agent): 1.2 equiv

-

DIPEA (Base): 3.0 equiv

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add This compound (1.1 mmol) dropwise (diluted in 1 mL DMF if necessary).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup (Self-Validating Step): Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).

-

Why? The basic wash removes unreacted acid and HATU byproducts. The water wash removes DMF.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Sulfonamide Synthesis

Rationale: Sulfonamides often show improved metabolic stability compared to amides and are key motifs in 5-HT6 and 5-HT7 antagonists.

Reagents:

-

Sulfonyl Chloride (R-SO₂Cl): 1.1 equiv

-

Intermediate (Amine): 1.0 equiv

-

Triethylamine (TEA): 2.0 equiv

-

Solvent: Anhydrous DCM

Step-by-Step Methodology:

-

Preparation: Dissolve This compound (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C.[2]

-

Addition: Add the Sulfonyl Chloride (1.1 mmol) dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 3–6 hours.

-

Quench: Add water (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.

-

Isolation: Separate the organic layer.[3] Wash with 0.1 M HCl (carefully, to remove excess amine/TEA without protonating the piperazine too strongly—keep pH > 5) or simply wash with brine if the product is acid-sensitive.

-

Validation: ¹H NMR should show the disappearance of the CH₂-NH₂ protons (broad singlet ~1.5 ppm) and the appearance of the sulfonamide NH (broad singlet ~7–8 ppm).

Analytical Validation & Troubleshooting

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃):

-

Aryl Region: Look for the 4 aromatic protons of the o-tolyl group (multiplets, 6.9–7.2 ppm).

-

Methyl Group: A distinct singlet at ~2.3 ppm (Ar-CH₃).

-

Piperazine Ring: Two multiplets at ~2.9–3.1 ppm (8H).

-

Ethyl Linker:

-

The CH₂ attached to the piperazine (N-CH₂) appears as a triplet at ~2.5 ppm.

-

The CH₂ attached to the primary amine/amide (CH₂-N) appears as a triplet (or quartet in amides) at ~2.8–3.4 ppm.

-

Common Pitfalls:

-

Dimerization: If using the amine in nucleophilic substitution (e.g., with alkyl halides), ensure the amine is in excess or added slowly to prevent di-alkylation.

-

Oxidation: The o-tolyl group is relatively stable, but the piperazine nitrogens can oxidize to N-oxides if left in solution for days without antioxidants.

References

-

Bielenica, A., et al. (2013).[4] "Binding Modes of Chain Arylpiperazines to 5-HT1A, 5-HT2A and 5-HT7 Receptors." Mini-Reviews in Medicinal Chemistry, 13(10), 1516-1539. Link

-

Leopoldo, M., et al. (2011). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry, 47(26), 6616-6624. Link

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Aminoethyl)-4-arylpiperazines as 5-HT1A receptor ligands." Archiv der Pharmazie, 327(12), 775-780. Link

-

BOC Sciences. (2023). "Product Data Sheet: this compound (CAS 58334-09-1)."

Sources

Application Note: Strategic Synthesis and Utilization of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Here is a comprehensive Application Note and Protocol guide for the preparation and utilization of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine , a critical intermediate in the synthesis of CNS-active pharmaceutical agents.

Introduction & Pharmacological Significance

The compound This compound (CAS: 58334-09-1) represents a "privileged scaffold" in medicinal chemistry. It serves as the primary amine anchor for a class of drugs known as Long-Chain Arylpiperazines (LCAPs) .

While structurally related to the antihypertensive Urapidil (which utilizes an o-methoxy phenyl and propyl linker), the o-tolyl ethylamine variant is specifically engineered for high-affinity binding to 5-HT1A (Serotonin) and D2 (Dopamine) receptors. It is the direct precursor to the anxiolytic agent Tolpiprazole and a versatile building block for constructing libraries of antipsychotic and neuroprotective agents.

Key Applications

-

Tolpiprazole Synthesis: Direct amide coupling to form the pyrazole-carboxamide anxiolytic.

-

CNS Ligand Discovery: Synthesis of urea and sulfonamide derivatives targeting anxiety and schizophrenia.

-

Fragment-Based Drug Design: Used to introduce the o-tolylpiperazine pharmacophore, known to enhance metabolic stability compared to its o-methoxy counterparts.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine |

| CAS Number | 58334-09-1 |

| Molecular Formula | C₁₃H₂₁N₃ |

| Molecular Weight | 219.33 g/mol |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, Methanol, Ethanol; slightly soluble in water |

| Key Reactivity | Primary amine (nucleophilic attack), Piperazine nitrogen (protonation site) |

Protocol A: Preparation of the Intermediate

Objective: Synthesize high-purity this compound starting from 1-(2-Tolyl)piperazine. Methodology: The Gabriel Synthesis (Phthalimide Route) is recommended over chloroacetonitrile reduction for pharmaceutical applications due to the avoidance of lithium aluminum hydride (LiAlH₄) and superior impurity profiles.

Reaction Scheme Visualization

Caption: Figure 1. The Gabriel Synthesis pathway ensures primary amine specificity, avoiding over-alkylation byproducts common in direct alkylation methods.

Step-by-Step Procedure

Step 1: N-Alkylation

-

Charge: In a 500 mL round-bottom flask, dissolve 1-(2-Tolyl)piperazine (17.6 g, 100 mmol) in Acetonitrile (200 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (27.6 g, 200 mmol). Stir for 15 minutes at room temperature.

-

Electrophile Addition: Add N-(2-Bromoethyl)phthalimide (26.7 g, 105 mmol) portion-wise.

-

Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Cool to RT. Filter off inorganic salts.[1] Evaporate the solvent under reduced pressure.

-

Crystallization: Recrystallize the residue from Ethanol to obtain the phthalimide intermediate (Yield: ~85%).

Step 2: Deprotection (Hydrazinolysis)

-

Suspension: Suspend the phthalimide intermediate (34.9 g, 100 mmol) in Ethanol (300 mL).

-

Cleavage: Add Hydrazine Hydrate (80%, 15 mL, 250 mmol) dropwise.

-

Reflux: Heat to reflux for 4 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Isolation: Cool to RT. Acidify with concentrated HCl to pH 1 (dissolves the amine, precipitates phthalhydrazide further). Filter off the solid.[2][1]

-

Basification: Neutralize the filtrate with 20% NaOH solution to pH 12.

-

Extraction: Extract with Dichloromethane (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Vacuum distillation or conversion to dihydrochloride salt for storage.

Protocol B: Application — Synthesis of Tolpiprazole

Objective: Use the prepared ethylamine to synthesize Tolpiprazole , a known anxiolytic agent. Mechanism: Amide coupling using Carbonyldiimidazole (CDI) activation.

Workflow Visualization

Caption: Figure 2. Convergent synthesis of Tolpiprazole via CDI-mediated amide coupling.

Step-by-Step Procedure

-

Activation: In a dry flask under Argon, dissolve 5-methylpyrazole-4-carboxylic acid (1.26 g, 10 mmol) in anhydrous DMF (15 mL).

-

Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol). Stir at room temperature for 1 hour until CO₂ evolution ceases (formation of acyl imidazole).

-

Addition: Add a solution of This compound (2.19 g, 10 mmol) in DMF (5 mL) dropwise.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Pour the reaction mixture into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with saturated NaHCO₃ and Brine.

-

Purification: The crude product is often an oil. Purify via column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) or crystallize as the hydrochloride salt from Isopropanol.

-

Validation:

-

Target Yield: 65–75%

-

¹H NMR (DMSO-d₆): Look for the pyrazole methyl singlet (~2.4 ppm), the ethyl bridge triplets (~2.5 and 3.4 ppm), and the o-tolyl aromatic pattern.

-

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Aryl absorption).

-

Retention Time: The ethylamine intermediate elutes early (polar); Tolpiprazole elutes later due to the pyrazole amide lipophilicity.

NMR Characterization (Intermediate)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15–6.95 (m, 4H, Ar-H) — o-Tolyl ring.

-

δ 2.95 (m, 4H) — Piperazine ring (adjacent to N-aryl).

-

δ 2.80 (t, 2H) — CH₂ adjacent to primary amine.

-

δ 2.60 (m, 4H) — Piperazine ring (adjacent to alkyl).

-

δ 2.48 (t, 2H) — CH₂ adjacent to piperazine.

-

δ 2.28 (s, 3H) — Aryl-Methyl group.

-

Safety & Handling (MSDS Summary)

-

Hazards: The ethylamine intermediate is a Skin Irritant (H315) and causes Serious Eye Damage (H318) . It is harmful if swallowed.

-

Piperazine Sensitivity: Arylpiperazines can be sensitizers. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Primary amines are sensitive to atmospheric CO₂ (carbamate formation).

References

-

Tolpiprazole Synthesis

- Source: US Patent 3959286.

- Relevance: Defines the primary amide coupling route for this specific scaffold.

-

Link:

-

Arylpiperazine Scaffold Chemistry

- Source: Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5. 1-(2-Tolyl)

- Relevance: Establishes the SAR for the o-tolyl substitution p

-

Link:

-

General Synthesis of Aminoethyl-piperazines

- Source: BenchChem Protocols. "N-(2-Aminoethyl)piperazine synthesis protocol."

- Relevance: Provides foundational alkylation methodologies adaptable to the o-tolyl deriv

-

Link:

-

Urapidil & Related Analogs (Comparative)

- Source: Arzneimittelforschung (1977). "Synthesis and physico-chemical properties of the antihypertensive agent urapidil."

- Relevance: Comparative reference for the o-methoxy vs. o-tolyl structural distinction.

-

Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Here is the technical support center with troubleshooting guides and FAQs for improving the reaction yield of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine synthesis.

Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the development of several active pharmaceutical ingredients (APIs), most notably as a precursor to Vortioxetine.[1][2] Achieving a high yield of this compound is paramount for the economic viability and efficiency of the overall drug synthesis process. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.

Section 1: Synthetic Strategies Overview

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.

-

Route A: N-Arylation First. This common approach involves first forming the C-N bond between the o-tolyl group and the piperazine core, followed by the addition of the ethylamine side chain.

-

Route B: Side-Chain Attachment First. This alternative involves functionalizing piperazine with a protected ethylamine equivalent, followed by N-arylation with the o-tolyl group.

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, following a question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most common causes and how can I fix them?

Answer: A low overall yield is a multifaceted problem. The most effective way to diagnose the issue is to analyze each step independently. Here is a workflow to identify the bottleneck.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

-

Starting Material Purity: Ensure your piperazine is anhydrous and the o-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) is free from contaminants. Moisture can quench the strong bases used in coupling reactions.

-

Inefficient N-Arylation: This is often the most challenging step. The Buchwald-Hartwig amination is highly effective but sensitive.[1][3]

-

Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-neutral aryl halides like 2-bromotoluene, bulky, electron-rich phosphine ligands are preferred. Systems like Pd₂(dba)₃ with BINAP or DPEphos are excellent starting points.[4]

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is generally more effective than carbonates for this transformation.

-

Temperature: These reactions often require elevated temperatures (80-110 °C) in a high-boiling solvent like toluene.

-

-

Poor Side-Chain Addition: Direct alkylation of 1-(o-tolyl)piperazine with reagents like 2-chloroethylamine can be sluggish and lead to side products. A superior method is reductive amination.[5][6] This two-step, one-pot process involves forming an imine from the piperazine and a carbonyl compound, followed by in-situ reduction. This method offers higher yields and cleaner reaction profiles.

-

Product Loss During Purification: The product is a basic amine, which can streak on silica gel chromatography, leading to poor separation and loss of material.

-

Acid-Base Extraction: A highly effective purification method is to dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective, scalable purification method.[7]

-

Question 2: I'm seeing significant byproduct formation during the N-arylation (Buchwald-Hartwig) step. How can I improve selectivity?

Answer: Byproduct formation in Buchwald-Hartwig coupling typically arises from side reactions like hydrodehalogenation of your aryl halide or homo-coupling.

-

Cause - Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive for the desired cross-coupling but can catalyze side reactions.

-

Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Use a ligand-to-palladium ratio of at least 2:1 to stabilize the catalytic species. Do not overheat the reaction; find the minimum temperature required for a reasonable reaction rate.

-

-

Cause - Incorrect Base: While strong bases are needed, using an incorrect type or quality can be detrimental.

-

Solution: Use high-purity sodium tert-butoxide or potassium tert-butoxide. Ensure it is fresh and has been stored under inert gas.

-

-

Cause - Mono- vs. Di-arylation of Piperazine: While less common with a 1:1 stoichiometry, using excess aryl halide can lead to di-arylation.

-

Solution: Use piperazine as the limiting reagent or use a large excess of piperazine if the aryl halide is more valuable. Alternatively, using N-Boc-piperazine allows for mono-arylation, followed by deprotection.

-

Question 3: The alkylation of 1-(o-tolyl)piperazine with 2-chloroethylamine is inefficient. Are there better methods?

Answer: Yes, this is a common problem. Direct Sₙ2 alkylation with 2-chloroethylamine is often slow and requires high temperatures, which can lead to degradation. Furthermore, the product itself is a nucleophile and can react further.

Recommended Alternative: Reductive Amination This is the preferred industrial method for its efficiency and selectivity.[5]

-

Principle: You react 1-(o-tolyl)piperazine with an aldehyde, 2-(Boc-amino)acetaldehyde, to form an iminium ion, which is then reduced in situ. The Boc-protecting group is then removed. A more direct approach uses glycolonitrile followed by reduction.

-

Advantages:

-

Milder Conditions: Reactions are often run at room temperature.

-

High Selectivity: Reduces the risk of over-alkylation.

-

Efficient Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for imines over other functional groups, and easy to handle.[5]

-

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best synthetic route for a scalable, multi-gram synthesis? A: For scalability, Route A (N-Arylation First) , combined with reductive amination for the side-chain installation, is generally superior. The Buchwald-Hartwig N-arylation has been scaled successfully in many industrial processes.[3][4] Reductive amination is also a robust and high-yielding industrial reaction. Purification via acid-base extraction or distillation is more scalable than chromatography.

Q: Which analytical techniques are recommended for monitoring reaction progress and purity? A:

-

Reaction Monitoring:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the disappearance of starting materials and the appearance of the product, providing both retention time and mass confirmation.

-

TLC (Thin-Layer Chromatography): A quick and easy method. For these basic amines, use a mobile phase doped with a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica plate.

-

-

Purity Assessment:

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and key intermediates.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing the purity of volatile starting materials and the final product.

-

Q: What are the key safety considerations for this synthesis? A:

-

Palladium Catalysts: While not highly toxic, they are heavy metals and should be handled with care. Waste must be disposed of according to regulations.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.

-

Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water.

-

Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(o-Tolyl)piperazine via Buchwald-Hartwig Amination

| Parameter | Value/Reagent | Notes |

| Reactants | 2-Bromotoluene | 1.0 eq. |

| Piperazine (anhydrous) | 1.2 eq. | |

| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1 mol% |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 2.5 mol% | |

| Base | Sodium tert-butoxide (t-BuONa) | 1.4 eq. |

| Solvent | Toluene (anhydrous) | ~5 mL per mmol of 2-bromotoluene |

| Conditions | 100 °C, under Argon | 12-24 hours |

Step-by-Step Methodology:

-

To an oven-dried flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Purge the flask with argon for 10 minutes.

-

Add anhydrous toluene via syringe, followed by piperazine and 2-bromotoluene.

-

Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon.

-

Monitor the reaction by LC-MS or TLC until the 2-bromotoluene is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(o-tolyl)piperazine, which can be purified further or used directly in the next step.

Protocol 2: Synthesis of this compound via Reductive Amination

| Parameter | Value/Reagent | Notes |

| Reactants | 1-(o-Tolyl)piperazine | 1.0 eq. |

| 2-(Boc-amino)acetaldehyde | 1.1 eq. | |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 1.5 eq. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous |

| Conditions | Room Temperature, under Nitrogen | 4-12 hours |

Step-by-Step Methodology:

-

Dissolve 1-(o-tolyl)piperazine and 2-(Boc-amino)acetaldehyde in anhydrous DCM under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes. A slight exotherm may be observed.

-

Stir the reaction at room temperature until the starting piperazine is consumed (monitor by TLC/LC-MS).

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Deprotection: Dissolve the crude Boc-protected product in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. The resulting salt can be purified, or it can be neutralized with a base and extracted to yield the free amine product.

References

- A Guide to the Vortioxetine Synthesis Process. (2025). Vertex AI Search.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.

- Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. (n.d.). PMC.

- US4602091A - Production of ethylenediamine and N-aminoethylpiperazine

- Intramolecular reductive amination for the preparation of piperazines. (n.d.).

- Different synthetic routes to vortioxetine hydrobromide. (2022). ChemicalBook.

- CAS 58334-09-1 this compound. (n.d.). BOC Sciences.

- EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.).

- VORTIOXETINE - New Drug Approvals. (n.d.). FDA.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- A General and Convenient Synthesis of N-Aryl Piperazines. (2025).

- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (n.d.).

- Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (n.d.). Benchchem.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

Technical Support Center: Purification of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

[1]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS: 58334-09-1), a critical intermediate often used in the synthesis of serotonin antagonists and antihypertensive agents like Urapidil .[1]

The Challenge: This molecule presents a "purification paradox." It contains a lipophilic aryl group (o-tolyl) and a highly polar primary amine tail.[1] This duality often leads to:

-

Oiling Out: The free base resists crystallization.

-

Tailing: The primary amine interacts strongly with silanol groups during chromatography.[2]

-

Oxidation: The primary amine is susceptible to air oxidation over time.

Technical Profile:

| Property | Value / Description |

|---|---|